1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with a piperazine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with ethanone under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is monitored and controlled to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 2,2’-[(2R,6S)-1-methyl-2,6-piperidinediyl]bis[1-phenyl-, hydrochloride
- (2R,6S)-1,2,6-Trimethylpiperazine
Uniqueness
1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific piperazine ring structure and the presence of the ethanone group. This unique structure allows it to interact with different molecular targets compared to similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H17ClN2O |
---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
1-[(2S,6R)-2,6-dimethylpiperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6-4-9-5-7(2)10(6)8(3)11;/h6-7,9H,4-5H2,1-3H3;1H/t6-,7+; |
InChI-Schlüssel |
CUYCQIMMJMDEBF-UKMDXRBESA-N |
Isomerische SMILES |
C[C@@H]1CNC[C@@H](N1C(=O)C)C.Cl |
Kanonische SMILES |
CC1CNCC(N1C(=O)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.